Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate

Lipophilicity Drug-likeness Membrane permeability

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate (CAS 1487206-99-4) is a Boc-protected, ortho-methyl-substituted sulfamoyl aniline building block with the molecular formula C⁁₂H⁁₈N₂O₄S and a molecular weight of 286.35 g/mol. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the aromatic amine, a primary sulfamoyl group (-SO₂NH₂) at the 3-position, and a methyl substituent at the 2-position of the phenyl ring, creating a distinct steric and electronic profile relative to its non-methylated and regioisomeric analogs.

Molecular Formula C12H18N2O4S
Molecular Weight 286.35 g/mol
Cat. No. B13635585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-methyl-3-sulfamoylphenyl)carbamate
Molecular FormulaC12H18N2O4S
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1S(=O)(=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H18N2O4S/c1-8-9(14-11(15)18-12(2,3)4)6-5-7-10(8)19(13,16)17/h5-7H,1-4H3,(H,14,15)(H2,13,16,17)
InChIKeyINXHXLPOWWYRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate: Core Identity, Physicochemical Profile, and Procurement Specifications


Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate (CAS 1487206-99-4) is a Boc-protected, ortho-methyl-substituted sulfamoyl aniline building block with the molecular formula C⁁₂H⁁₈N₂O₄S and a molecular weight of 286.35 g/mol . Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the aromatic amine, a primary sulfamoyl group (-SO₂NH₂) at the 3-position, and a methyl substituent at the 2-position of the phenyl ring, creating a distinct steric and electronic profile relative to its non-methylated and regioisomeric analogs . Commercially available from multiple vendors at purities of 97%–98%, this compound serves as a versatile intermediate in medicinal chemistry programs targeting sulfonamide-based pharmacophores and in synthetic methodology development requiring ortho-substituted aniline derivatives .

Why Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate Cannot Be Replaced by Its Regioisomeric or Non-Methylated Analogs in Synthetic Applications


Generic substitution of tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate with its closest commercially available analogs—such as tert-butyl (3-sulfamoylphenyl)carbamate (CAS 259537-18-3) or tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate (CAS 1491197-15-9)—introduces measurable differences in lipophilicity, steric environment, and molecular topology that directly impact synthetic performance and downstream molecular properties . The 2-methyl substituent on the target compound increases calculated LogP by approximately 0.31 units relative to non-methylated isomers, corresponding to a roughly two-fold increase in octanol-water partition coefficient, while maintaining an identical topological polar surface area (TPSA) of 98.49 Ų . Furthermore, the ortho-methyl group introduces steric hindrance adjacent to the carbamate-protected amine, a documented factor in modulating the rate of metal-catalyzed cross-coupling reactions involving N-Boc-2-methylaniline substrates . These orthogonal differences—lipophilicity without polarity penalty, and regiospecific steric shielding—mean that substituting the 2-methyl-3-sulfamoyl scaffold with a non-methylated or differently methylated congener will alter both the physicochemical trajectory of a lead series and the kinetic profile of key bond-forming steps, making the compound a non-fungible choice in structure–activity relationship (SAR) exploration and route optimization.

Head-to-Head Physicochemical and Reactivity Differentiation of Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate Versus Closest Analogs


Lipophilicity Advantage: LogP 1.99 vs. 1.68 for Non-Methylated Regioisomers Without TPSA Penalty

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate exhibits a calculated LogP of 1.98942, compared with 1.681 for the non-methylated tert-butyl (3-sulfamoylphenyl)carbamate and tert-butyl (4-sulfamoylphenyl)carbamate, as consistently computed by the LeYan platform . This represents a ΔLogP of +0.30842, equating to an approximately 2.03-fold increase in the octanol-water partition coefficient, while the TPSA remains unchanged at 98.49 Ų across all three compounds . For the 4-methyl regioisomer (CAS 1491197-15-9), the LogP is identical (1.98942), but the methyl group occupies the 4-position rather than the 2-position, yielding equivalent lipophilicity with a different spatial orientation of the hydrophobic patch. The 2-chloro analog (CAS 889856-21-7) has a higher LogP of 2.3344 but introduces a halogen atom with different electronic effects and a higher molecular weight (306.77 g/mol) .

Lipophilicity Drug-likeness Membrane permeability

Ortho-Steric Shielding: Documented Impact of 2-Methyl Substituent on Pd-Catalyzed Cross-Coupling Kinetics

The 2-methyl substituent on the target compound creates steric hindrance adjacent to the Boc-protected amine, a structural feature documented to reduce the rate of oxidative addition in Suzuki-Miyaura cross-coupling reactions of N-Boc-2-methylaniline substrates . This steric effect is absent in the non-methylated analogs (3-sulfamoyl and 4-sulfamoyl carbamates) and is geometrically distinct in the 4-methyl regioisomer, where the methyl group is positioned para to the carbamate-bearing carbon and cannot directly shield the metal center during oxidative addition . The documented recommendation for N-Boc-4-iodo-2-methylaniline to use bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates directly supports that the 2-methyl group imposes a measurable kinetic barrier in catalytic cycles, providing a tunable reactivity parameter that is unavailable with non-ortho-substituted analogs .

Steric hindrance Cross-coupling reactivity Synthetic route design

Class-Level Carbonic Anhydrase Inhibition Potential: Nanomolar Ki Range for Sulfamoyl Carbamate/Sulfamide Pharmacophore

Sulfamoyl carbamates and sulfamides, as a compound class, exhibit nanomolar inhibition constants against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). In a study of benzylsulfamide analogs derived from sulfamoyl carbamate intermediates, Ki values ranged from 28.48 ± 0.01 to 837.09 ± 0.19 nM for hCA I and 112.01 ± 0.01 to 268.01 ± 0.22 nM for hCA II [1]. In a separate series of sulfamoyl carbamates derived from anilines and 1-aminoindanes, the most potent compounds achieved Ki values of 153.88 nM (hCA I) and 117.80 nM (hCA II) [2]. While these data are not specific to the target compound itself, they establish the sulfamoylphenyl carbamate scaffold as a validated pharmacophore for CA inhibition at low nanomolar concentrations. Upon Boc deprotection, the free amine of the target compound can be elaborated into sulfamide or sulfonamide derivatives that engage the CA active site, a synthetic pathway directly analogous to the literature-precedented transformations of structurally related Boc-protected sulfamoyl anilines [3].

Carbonic anhydrase inhibition Pharmacophore validation Enzyme inhibition

Purity Specifications and Commercial Availability: 97–98% Purity from Multiple Suppliers

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate is commercially stocked at a minimum purity of 97% (AKSci, Cat. 1649EP) and 98% (LeYan, Cat. 1417214; ChemScene, Cat. CS-0346544) . The non-methylated analog tert-butyl (3-sulfamoylphenyl)carbamate (CAS 259537-18-3) is available at a marginally lower minimum purity specification of 95% from AKSci (Cat. 2559DA), while the 4-methyl regioisomer matches the target compound at 97–98% . The target compound thus meets or exceeds the purity specifications of its closest analogs, ensuring suitability for demanding synthetic applications where trace impurities from incomplete Boc protection or sulfamoylation could propagate through multi-step sequences.

Procurement Quality control Supply chain

Optimal Procurement and Research Scenarios for Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate Based on Quantified Differentiation


Lead Optimization Programs Requiring Enhanced Membrane Permeability Without TPSA Increase

When a medicinal chemistry program demands improved cellular permeability while maintaining a constant polar surface area, the target compound's LogP of 1.99—0.31 units higher than non-methylated analogs at identical TPSA of 98.49 Ų—makes it the preferred intermediate over tert-butyl (3-sulfamoylphenyl)carbamate or tert-butyl (4-sulfamoylphenyl)carbamate for constructing analogs expected to cross lipid bilayers . The two-fold increase in predicted partition coefficient can translate into measurable differences in Caco-2 permeability or brain penetration in downstream assays, directly impacting lead selection decisions.

Sequential Cross-Coupling Strategies Exploiting Ortho-Steric Modulation

In synthetic routes requiring chemoselective Pd-catalyzed cross-coupling at multiple positions on the phenyl ring, the 2-methyl substituent of the target compound provides a built-in steric barrier that differentiates the reactivity of the aryl halide coupling partner ortho to the carbamate from those at meta or para positions . This steric differentiation, documented for N-Boc-2-methylaniline substrates in Suzuki-Miyaura reactions, enables sequential coupling strategies without additional protecting group manipulations, a synthetic advantage not available with the non-methylated or 4-methyl analogs.

Synthesis of Carbonic Anhydrase-Focused Compound Libraries via Boc Deprotection and Sulfamide Formation

The validated CA inhibitory activity of the sulfamoylphenyl carbamate/sulfamide pharmacophore class, with literature Ki values in the 28–837 nM range for hCA I and 112–268 nM for hCA II, supports the use of the target compound as a key intermediate in CA-focused library synthesis [1]. Upon TFA-mediated Boc deprotection, the liberated aniline can be converted to sulfamide or sulfonamide derivatives using chlorosulfonyl isocyanate (CSI) chemistry, a reaction sequence directly precedented in the synthesis of nanomolar CA inhibitors from structurally analogous Boc-protected sulfamoyl anilines [2].

High-Purity Building Block Procurement for Multi-Step Total Synthesis

For multi-step synthetic campaigns where intermediate purity directly correlates with final product yield and purity, the target compound's minimum specification of 97–98% provides a 2–3 percentage point advantage over the 95% purity grade of tert-butyl (3-sulfamoylphenyl)carbamate . This purity differential reduces the burden of intermediate purification and minimizes the propagation of sulfamoylation byproducts or deprotected amine impurities through subsequent transformations, making the compound the higher-confidence procurement choice for route scouting and scale-up studies.

Quote Request

Request a Quote for Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.